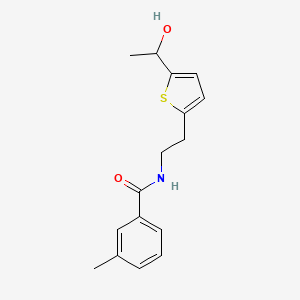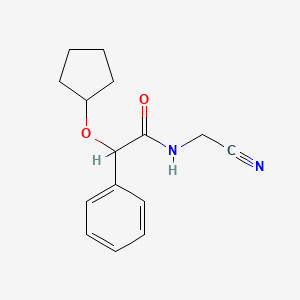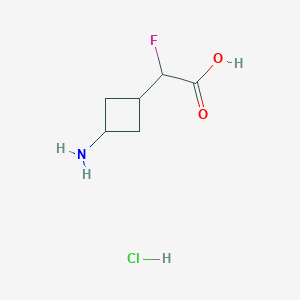
2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 . The IUPAC name for this compound is 2-(3-aminocyclobutyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” can be represented by the SMILES notation: Cl.NC1CC(CC(=O)O)C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. EN300-26632348 can be utilized as a boron reagent in this process due to its stability and functional group tolerance. The compound’s aminocyclobutyl group may offer unique steric and electronic properties, potentially leading to novel SM coupling applications .
Catalytic Protodeboronation
Protodeboronation is a critical step in organic synthesis, particularly when using boronic esters as building blocks. EN300-26632348 could be involved in catalytic protodeboronation processes, enabling formal anti-Markovnikov hydromethylation of alkenes. This application could be significant in the synthesis of complex organic molecules .
Organic Synthesis Building Blocks
As a stable boron-containing compound, EN300-26632348 is a valuable building block in organic synthesis. Its boron moiety can be converted into a broad range of functional groups, facilitating various chemical transformations such as oxidations, aminations, and halogenations .
Stability and Purification
The stability of EN300-26632348 makes it an attractive candidate for chemical transformations where the boron moiety remains in the product. Its stability also poses challenges for the removal of the boron moiety, which is a crucial consideration in synthetic applications .
Homologations and Cross Couplings
EN300-26632348: may be used in homologations and conjunctive cross couplings due to its boronic ester moiety. These reactions are essential for extending carbon chains and creating complex molecular architectures .
Radical-Polar Crossover Reactions
The compound’s potential for radical-polar crossover reactions could be explored. These reactions are important for creating new C–C bonds and introducing functional groups in a controlled manner .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that many similar compounds are used in suzuki–miyaura coupling reactions , which suggests that its targets could be involved in carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura coupling, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may play a role in pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that suzuki–miyaura coupling reactions are generally tolerant of a variety of reaction conditions , suggesting that the compound might also exhibit this characteristic.
Eigenschaften
IUPAC Name |
2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDUTVHTZWXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
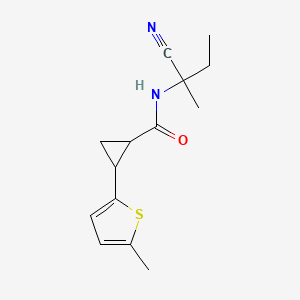
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
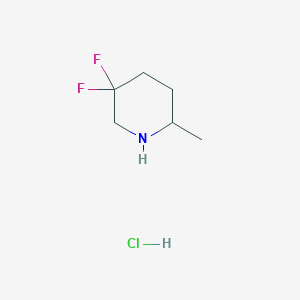
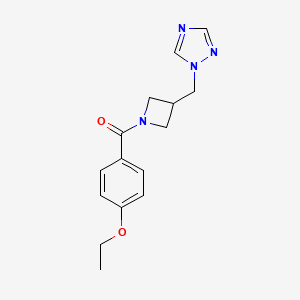
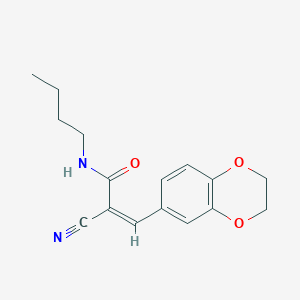
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

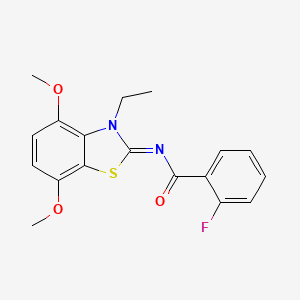
![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)
